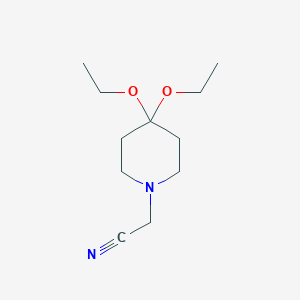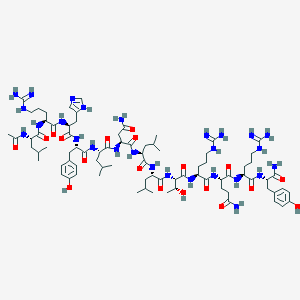
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, also known as DEPAC, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of piperidine and is used in various fields, including medicinal chemistry, organic synthesis, and material science. In
作用机制
The mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is not fully understood. However, studies have shown that it interacts with specific targets in the body, including ion channels and receptors. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which plays a role in learning and memory. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
生化和生理效应
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several biochemical and physiological effects. It has been shown to have an analgesic effect in animal models, which suggests its potential as a pain reliever. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an anti-inflammatory effect, which could make it useful in the treatment of inflammatory conditions. Studies have also shown that 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a neuroprotective effect, which suggests its potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified through chromatography. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a low toxicity profile, which makes it safe to use in lab experiments. However, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile's potential as a pain reliever and anti-inflammatory agent could be further explored. Another area of interest is its potential as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Finally, further studies could be conducted to better understand the mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile and its interactions with specific targets in the body.
Conclusion:
In conclusion, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is a chemical compound that has gained significant interest in scientific research due to its unique properties. It has several applications in medicinal chemistry, organic synthesis, and material science. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on specific targets in the body, including the NMDA receptor and voltage-gated sodium channels. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several biochemical and physiological effects, including an analgesic effect and anti-inflammatory effect. While 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations, it has several advantages for lab experiments, including its easy synthesis and low toxicity profile. Finally, there are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, including its potential as a treatment for neurodegenerative diseases and its use as a fluorescent probe for detecting metal ions.
合成方法
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile can be synthesized through the reaction of 4,4-Diethoxy-1-piperidinecarboxaldehyde with acetonitrile in the presence of a base and a catalyst. The reaction is carried out under reflux conditions, and the product is purified through column chromatography. This method is efficient and yields high-quality 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile.
科学研究应用
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several applications in scientific research. It has been used as a building block in the synthesis of various compounds, including antitumor agents, antibacterial agents, and analgesics. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for detecting metal ions.
属性
CAS 编号 |
141529-07-9 |
|---|---|
产品名称 |
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-(4,4-diethoxypiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H20N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-6,8-10H2,1-2H3 |
InChI 键 |
WPZKPDHMBVTWEM-UHFFFAOYSA-N |
SMILES |
CCOC1(CCN(CC1)CC#N)OCC |
规范 SMILES |
CCOC1(CCN(CC1)CC#N)OCC |
同义词 |
1-Piperidineacetonitrile,4,4-diethoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)



![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)







